Bis(4-chlorophenylthio)methane
Description
Contextual Significance of Aryl Thioethers in Organic Synthesis and Medicinal Chemistry
Aryl thioethers are a class of organic compounds that are of significant importance in various fields of chemical science, including pharmaceuticals, functional materials, and organic synthesis. mdpi.comnih.govnih.gov Their utility stems from the unique properties conferred by the sulfur atom linked to an aromatic ring. In organic synthesis, aryl thioethers serve as versatile intermediates. mdpi.com They can be transformed into a variety of other functional groups, making them valuable building blocks for more complex molecules. nih.gov
The synthesis of aryl thioethers has been a subject of extensive study, with numerous methods developed to facilitate their creation. acs.org Traditional methods often involved the coupling of aryl halides with thiols, a reaction that has been significantly advanced through the use of transition metal catalysts. nih.govresearchgate.net More recent research has focused on developing more efficient and environmentally friendly synthetic routes, including those that avoid the use of foul-smelling thiols. mdpi.comnih.gov
In the realm of medicinal chemistry, the aryl thioether motif is present in a number of drugs and biologically active compounds. nih.gov The inclusion of a sulfur atom can influence a molecule's physical and chemical properties, such as its polarity and ability to interact with biological targets. This has led to the incorporation of the aryl thioether structure into a wide array of therapeutic agents. nih.gov
Overview of Methane-Bridged Bis-Aryl Chemical Architectures
Methane-bridged bis-aryl structures are characterized by two aromatic rings linked by a single carbon atom (a methylene (B1212753) group). This architectural motif is found in a variety of chemical compounds and can influence their three-dimensional shape and electronic properties. The flexibility of the methane (B114726) bridge allows the two aryl groups to adopt various conformations, which can be crucial for their interaction with other molecules.
The synthesis of molecules with this architecture can be achieved through various chemical reactions. For instance, the reaction of a Grignard reagent with a suitable precursor can lead to the formation of a bis-aryl methanol (B129727), which can then be further reacted to yield the desired methane-bridged compound. wwu.edu Other synthetic strategies may involve the use of formaldehyde (B43269) or its equivalents to link two aryl units. nih.gov The specific nature of the aryl groups and any substituents they carry can significantly impact the properties and reactivity of the resulting molecule.
Foundational Chemical Relevance of the Bis(4-chlorophenylthio)methane Scaffold
The scaffold of this compound combines the features of both aryl thioethers and a methane-bridged bis-aryl structure. Specifically, it consists of two 4-chlorophenylthio groups attached to a central methylene carbon. This particular arrangement of atoms gives the molecule its distinct chemical identity and properties.
From a chemical standpoint, the presence of two chloro-substituted phenyl rings and two thioether linkages makes this molecule a subject of interest for further chemical transformations. The sulfur atoms can potentially be oxidized to form sulfoxides or sulfones, leading to compounds with different electronic and physical properties. rsc.org The carbon-sulfur bonds can also be the target of various chemical reactions.
The synthesis of this compound itself can be accomplished through methods such as the reaction of 4-chlorothiophenol (B41493) with a suitable methylene source, like dichloromethane (B109758), often in the presence of a base. rsc.org
Historical Trajectories and Evolution of Research on Related Molecular Systems
The study of aryl thioethers and bis-aryl compounds has a long history in organic chemistry. Early research focused on fundamental methods for their synthesis and understanding their basic reactivity. The development of transition-metal-catalyzed cross-coupling reactions, such as the Migita coupling, revolutionized the synthesis of aryl thioethers, allowing for a much broader range of substrates to be used. thieme-connect.de
Over the years, research has evolved to address the challenges associated with these reactions, such as the deactivation of catalysts by sulfur compounds. researchgate.netresearchgate.net This has led to the development of more robust catalyst systems and milder reaction conditions. nih.govthieme-connect.de
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₃H₁₀Cl₂S₂ chemscene.com |
| Molecular Weight | 301.25 g/mol chemscene.com |
| CAS Number | 2393-97-7 chemscene.comguidechem.combldpharm.com |
| Appearance | White solid guidechem.com |
| Melting Point | 45-48 °C guidechem.com |
| Boiling Point | 193-195 °C at 2 mmHg guidechem.com |
| Density | 1.38 g/cm³ guidechem.com |
| Refractive Index | 1.677 guidechem.com |
| LogP | 5.8353 guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)sulfanylmethylsulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2S2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZBITFHYUVXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCSC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178643 | |
| Record name | Bis(4-chlorophenylthio)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-97-7 | |
| Record name | Bis(4-chlorophenylthio)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2393-97-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(4-chlorophenylthio)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Bis 4 Chlorophenylthio Methane
Direct Carbon-Sulfur Bond Formation Approaches
The direct formation of carbon-sulfur (C-S) bonds is a cornerstone in the synthesis of bis(4-chlorophenylthio)methane. Various methodologies have been developed to efficiently construct the pivotal thioether linkages.
Thiophenylmethylation Reactions
Thiophenylmethylation reactions represent a direct and efficient route for the synthesis of this compound. These reactions typically involve the reaction of a thiol with a source of a methylene (B1212753) group, often in the presence of an acid catalyst. For instance, the reaction of 4-chlorothiophenol (B41493) with formaldehyde (B43269) can yield this compound. rsc.orgresearchgate.net The reaction likely proceeds through the in-situ formation of a thiophenylmethylium cation intermediate, which then reacts with a second molecule of the thiol. rsc.orgresearchgate.net
One documented method involves refluxing a solution of 4-chlorothiophenol and formaldehyde in water with a catalytic amount of trifluoroacetic acid (TFA). researchgate.net This approach offers a straightforward synthesis in an aqueous medium.
Condensation Reactions Involving Halomethanes and Thiolates
A prevalent and high-yielding method for synthesizing this compound involves the condensation of a dihalomethane with two equivalents of a 4-chlorothiophenolate salt. This nucleophilic substitution reaction is a classic C-S bond-forming strategy.
Typically, sodium 4-chlorothiophenoxide is reacted with a dihalomethane such as dibromomethane (B42720) or dichloromethane (B109758). guidechem.com The reaction is often carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent unwanted side reactions. Yields for this method have been reported to be high, often exceeding 85%.
Table 1: Condensation Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |
| Sodium 4-chlorothiophenoxide | Dibromomethane | Anhydrous THF | 0–5°C, 6–8 hours, N₂ atmosphere | >85% | |
| 4-Chlorothiophenol | Dichloromethane | Not specified | Not specified | Not specified | guidechem.com |
Acid-Catalyzed Thioacetalization and Thioketalization from Aldehyde/Acetone and Thiols
Acid-catalyzed thioacetalization provides another synthetic route to this compound and its analogs. nih.govorganic-chemistry.org This reaction involves the condensation of a carbonyl compound, such as formaldehyde, with a thiol in the presence of an acid catalyst. researchgate.netontosight.ai While the direct thioacetalization of formaldehyde with 4-chlorothiophenol leads to the target compound, reactions with other aldehydes or ketones would yield substituted derivatives. nih.gov
Various acid catalysts can be employed, including trifluoroacetic acid and methanesulfonic anhydride (B1165640). researchgate.netnih.gov The reaction conditions can be controlled to favor the formation of thioacetals or other products like β-sulfanyl ketones. nih.gov For example, using methanesulfonic anhydride as a mediator in the reaction between thiols and aldehydes has been shown to facilitate thioacetalization. nih.gov
Transition Metal-Catalyzed Coupling Reactions for Aryl Thioether Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-S bonds and the synthesis of aryl thioethers. nih.govnih.govrsc.orgacs.org Palladium, nickel, and copper are common catalysts used for this purpose. nih.govacs.org These reactions typically couple an aryl halide or pseudohalide with a thiol. While not a direct one-step synthesis of this compound from a methylene source, this approach is fundamental for creating the aryl thioether bond present in the molecule.
For instance, the palladium-catalyzed coupling of 4-chlorothiophenol with an appropriate di-halogenated methane (B114726) derivative could theoretically yield the desired product. The development of more efficient catalysts, including those using monophosphine ligands, has allowed for milder reaction conditions, such as room temperature and the use of soluble bases. nih.gov Visible-light-promoted, metal-free C-S cross-coupling reactions have also emerged as a greener alternative. nih.gov
Functional Group Interconversions for Derivatization
Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the modification of a molecule to introduce new functional groups and create derivatives. wikipedia.orgscribd.com
Electrophilic Chlorination of Aromatic Rings
Electrophilic chlorination is a classic method for introducing chlorine atoms onto an aromatic ring. acsgcipr.orglscollege.ac.in While this compound already contains chlorine atoms, this methodology would be relevant for the synthesis of analogs with different substitution patterns or for introducing additional chlorine atoms.
The process involves the reaction of an aromatic compound with an electrophilic chlorine source, often in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). lscollege.ac.in The reactivity of the aromatic ring and the reaction conditions dictate the position and number of chlorine atoms introduced. For a molecule like diphenylthioacetal (the non-chlorinated parent compound), electrophilic chlorination would be a direct route to introduce the chloro groups at the para positions to yield this compound. The choice of chlorinating agent and catalyst is crucial to control the selectivity and avoid over-chlorination. acsgcipr.org Various reagents, such as N-chlorosuccinimide (NCS), can also serve as sources of electrophilic chlorine. acsgcipr.org
Selective Oxidation of Thioether Linkages
The thioether linkages in this compound can be selectively oxidized to form the corresponding sulfoxides and, subsequently, sulfones. The extent of oxidation is controllable by the choice of oxidant and reaction conditions.
Mono- and Di-Sulfoxide Formation: Mild oxidizing agents are typically used to convert the thioethers to sulfoxides. Reagents like hydrogen peroxide (H₂O₂) under controlled temperatures or meta-chloroperoxybenzoic acid (m-CPBA) can achieve this transformation. liverpool.ac.uklboro.ac.uk The reaction can be stopped at the sulfoxide (B87167) stage, or it can proceed to the sulfone.
Sulfone Formation: More forceful oxidation leads to the formation of Bis(4-chlorophenylsulfonyl)methane. A common and efficient method involves using an excess of 30% hydrogen peroxide in acetic acid, often heated to around 60–70°C for several hours. The addition of a catalytic amount of a metal oxide, such as vanadium(V) oxide, can significantly enhance the conversion efficiency to over 90%. Another effective system for oxidizing sulfides to sulfones is the in-situ generation of chlorine dioxide from sodium chlorite (B76162) and hydrochloric acid in organic solvents, which provides high yields and selectivity. mdpi.com
Interactive Data Table: Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | H₂O₂ (30%) in Acetic Acid, Vanadium(V) oxide | Bis(4-chlorophenylsulfonyl)methane | >90% | |
| This compound | Sodium Chlorite, HCl | Bis(4-chlorophenyl) sulfone | 86% | mdpi.com |
| General Sulfides | m-CPBA | Sulfoxides/Sulfones | N/A | liverpool.ac.ukmasterorganicchemistry.com |
Reactions at the Central Methylene Bridge
The protons on the central methylene bridge of this compound are generally not acidic. However, upon oxidation of the thioethers to sulfonyl groups, these protons become significantly acidic due to the strong electron-withdrawing nature of the two adjacent sulfonyl groups. This "active methylene" character of the resulting Bis(4-chlorophenylsulfonyl)methane allows for further functionalization.
For example, the activated methylene bridge in Bis(4-chlorophenylsulfonyl)methane can undergo halogenation reactions. Radical bromination using molecular bromine (Br₂) under UV irradiation with a radical initiator like azobisisobutyronitrile (AIBN) can replace both methylene protons to yield Dibromobis((4-chlorophenyl)sulfonyl)methane. This reaction typically proceeds in a solvent like carbon tetrachloride at 40–50°C, with yields in the range of 60–70%. Spontaneous oxidation of similar bis(heteroaryl)methanes to the corresponding ketones can occur in the presence of a strong base like potassium t-butoxide, highlighting the reactivity of the methylene group under basic conditions. arkat-usa.org
Green Chemistry Principles in Bis(arylthio)methane Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of bis(arylthio)methanes, including this compound, can be adapted to align with green chemistry principles. Key strategies include the use of water as a solvent, employment of reusable catalysts, and solvent-free reaction conditions. orientjchem.org
For instance, the condensation of indoles with aldehydes to form bis(indolyl)methanes, a related structural class, has been successfully carried out using water as a solvent with catalysts like boric acid or salicylic (B10762653) acid. orientjchem.orgthaiscience.infodeogiricollege.org These methods often offer high yields, simple work-up procedures, and avoid the use of hazardous organic solvents. thaiscience.info
Solid acid catalysts, such as Amberlyst-15, tungstophosphoric acid, or silica-supported boric acid, provide a green alternative for thioacetalization. scirp.orgorganic-chemistry.orgjchemrev.com These heterogeneous catalysts can be easily recovered by filtration and reused multiple times, reducing waste and cost. scirp.org Solvent-free approaches, where reactants are ground together with a solid catalyst, represent another significant green methodology that has been applied to the synthesis of related compounds, minimizing solvent waste entirely. nih.govjchemrev.com
Stereoselective Synthesis of Chiral Analogues and Related Chiral Building Blocks
The development of chiral analogues of this compound is of significant interest, particularly for applications in asymmetric catalysis. Chiral thioethers and their corresponding sulfoxides are valuable as ligands in transition-metal catalyzed reactions. rsc.orgnih.gov
Asymmetric Oxidation: One of the most direct routes to chiral analogues is the asymmetric oxidation of the prochiral this compound to a chiral, non-racemic sulfoxide. This can be achieved using chiral chemical oxidants or biocatalytic systems. rsc.org Vanadium and titanium complexes paired with chiral ligands, such as derivatives of tartaric acid, are well-known for catalyzing the enantioselective oxidation of sulfides to sulfoxides. researchgate.netresearchgate.net The direct oxidation of bis-thioethers using a titanium-diethyltartrate system can afford enantiomerically pure bis-sulfoxides with very high diastereoselectivity. researchgate.net
Synthesis from Chiral Precursors: An alternative strategy involves building the molecule from chiral precursors. Chiral sulfinates, derived from readily available chiral alcohols like menthol (B31143) or diacetone-d-glucose, can undergo nucleophilic substitution with an organometallic reagent to produce enantiomerically pure sulfoxides. nih.gov This method, known as the Andersen sulfoxide synthesis, offers excellent control over the stereochemistry at the sulfur atom. Furthermore, chiral N,S-acetals can be synthesized with high stereoselectivity using chiral phosphoric acids as catalysts, providing another avenue to chiral sulfur-containing building blocks. sioc-journal.cn
Interactive Data Table: Strategies for Chiral Analogue Synthesis
| Strategy | Method | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Asymmetric Oxidation | Chemical Oxidation | Chiral Titanium/Vanadium complexes + H₂O₂ | Chiral Sulfoxide | researchgate.netresearchgate.net |
| Asymmetric Oxidation | Biocatalysis | Enzymes (e.g., monooxygenase) | Chiral Sulfoxide | liverpool.ac.uk |
| Nucleophilic Substitution | Andersen Synthesis | Chiral Sulfinate (e.g., menthyl p-toluenesulfinate) + Grignard Reagent | Chiral Sulfoxide | nih.gov |
| Asymmetric Catalysis | Thioacetalization | Chiral Phosphoric Acid | Chiral N,S-Acetal | sioc-journal.cn |
Mechanistic Insights into Reactions Involving Bis 4 Chlorophenylthio Methane
Elucidation of Reaction Pathways for C-S Bond Formation
The formation of the carbon-sulfur (C-S) bonds in Bis(4-chlorophenylthio)methane is a cornerstone of its synthesis. The most common and efficient method involves a bimolecular nucleophilic substitution (SN2) reaction. In this pathway, a suitable dihalomethane, typically dibromomethane (B42720) or dichloromethane (B109758), serves as the electrophile. The nucleophile is the 4-chlorothiophenoxide anion, which is generated in situ by treating 4-chlorothiophenol (B41493) with a base like sodium hydroxide (B78521) or sodium ethoxide.
The mechanism proceeds via a one-step process where the thiophenoxide anion attacks the methylene (B1212753) carbon, displacing a halide ion as the leaving group. This is repeated for the second C-S bond.
Reaction Scheme: 2 NaS-C₆H₄Cl-4 + CH₂Br₂ → (4-Cl-C₆H₄S)₂CH₂ + 2 NaBr
This reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or ethanol, to facilitate the dissolution of the nucleophile while not hindering its reactivity. ontosight.ai
An alternative synthetic route involves the acid-catalyzed condensation of 4-chlorobenzenethiol with formaldehyde (B43269). ontosight.ai This method also results in the formation of the two C-S bonds around a central methylene carbon. Recent advancements in C-S bond formation include transition-metal-free methods utilizing C-H bond functionalization, which represent a more atom-economical approach. researchgate.netrsc.org
Table 1: Synthetic Pathways for C-S Bond Formation in this compound
| Reaction Type | Reactants | Key Conditions | Mechanism | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Sodium 4-chlorothiophenoxide, Dibromomethane | Anhydrous THF, 0–5°C | SN2 | |
| Condensation | 4-chlorobenzenethiol, Formaldehyde | Base catalyst | Nucleophilic addition followed by dehydration | ontosight.ai |
Investigations of Electrophilic Substitution at Aromatic Moieties
The two 4-chlorophenyl rings in this compound are potential sites for electrophilic aromatic substitution (SEAr). The reactivity and regioselectivity of these rings are governed by the electronic effects of the two existing substituents: the chlorine atom and the alkylthio group (-S-CH₂-S-Ar).
The chlorine atom is an ortho-, para-directing group, yet it is deactivating towards electrophilic attack due to its inductive electron-withdrawing effect. Conversely, the sulfur atom of the thioether group is an activating, ortho-, para-director because its lone pairs of electrons can be donated to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex).
When both groups are present, the powerful activating and directing effect of the thioether group typically dominates over the deactivating effect of the chlorine atom. Therefore, incoming electrophiles are predicted to preferentially substitute at the positions ortho to the sulfur atom (C2 and C6 on the benzene (B151609) ring), which are the most nucleophilic sites. While general principles of SEAr reactions provide this predicted outcome, specific experimental studies detailing these reactions on this compound itself are not extensively documented in the provided search results. escholarship.org
Nucleophilic Pathways at the Methylene Carbon
The methylene (-CH₂-) carbon in this compound and the hydrogens attached to it exhibit significant reactivity. The protons on this carbon are considerably more acidic than those in a simple alkane. This increased acidity is due to the ability of the two adjacent sulfur atoms to stabilize the resulting carbanion (conjugate base) through d-orbital resonance and inductive effects.
Upon treatment with a sufficiently strong base, one of the methylene protons can be abstracted to form a carbanion. This carbanion is a potent nucleophile and can participate in a variety of reactions. For instance, it can attack a range of electrophiles, such as alkyl halides or carbonyl compounds, leading to the formation of a new carbon-carbon bond at the central methylene position. This reactivity is characteristic of "active methylene compounds". rsc.org Reactions are initiated by a nucleophilic attack on an electrophilic center, leading to various potential adducts. rsc.org
Radical Reaction Mechanisms and Intermediates
Reactions involving this compound can also proceed through radical mechanisms, particularly under electrochemical or photochemical conditions. nih.govbeilstein-journals.org These pathways often involve sulfur-centered radical intermediates.
An important radical pathway begins with the precursor, 4-chlorothiophenol. nih.gov Electrochemical oxidation of 4-chlorothiophenol generates a 4-chlorophenylthiyl radical (4-Cl-C₆H₄-S•). nih.gov This radical species is a key intermediate that can undergo several subsequent reactions. A common pathway is the dimerization of two thiyl radicals to form bis(4-chlorophenyl) disulfide. nih.gov This disulfide can then be involved in further steps, such as reacting with other species in the medium or being reduced at a cathode to regenerate the thiol anion and a thiol radical. nih.gov
Radical trapping experiments using agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) have been used to confirm the presence of these sulfur-centered radicals, as the trapping agent completely suppresses the reaction. nih.gov
Furthermore, the methylene hydrogens in this compound can be susceptible to abstraction by highly reactive radicals, such as chlorine radicals (Cl•), which can be generated by UV irradiation of Cl₂. lumenlearning.comlibretexts.org This would generate a carbon-centered radical, •CH(SC₆H₄Cl)₂, analogous to the methyl radical formed during the chlorination of methane (B114726). libretexts.orgyoutube.com This carbon radical could then propagate a chain reaction. chemguide.co.uklibretexts.org
Table 2: Key Radical Intermediates in Reactions Related to this compound
| Intermediate | Formation Method | Subsequent Reaction | Reference |
|---|---|---|---|
| 4-chlorophenylthiyl radical (4-Cl-C₆H₄-S•) | Anodic oxidation of 4-chlorothiophenol | Dimerization to disulfide | nih.gov |
| bis(4-chlorophenyl) disulfide radical anion | Cathodic reduction of the disulfide | Releases a thiol radical and a thiol anion | nih.gov |
| Carbon-centered radical (•CH(SC₆H₄Cl)₂) | Hydrogen abstraction from the methylene bridge | Reaction with other molecules (e.g., Cl₂) | chemguide.co.uklibretexts.org |
Computational Analysis of Transition States and Energetic Profiles
Computational chemistry provides powerful tools for gaining deep mechanistic insights into the reactions of molecules like this compound. researchgate.net Methods such as Density Functional Theory (DFT) are widely used to map out the potential energy surfaces of chemical reactions. researchgate.net This allows for the detailed characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net
By calculating the geometries and energies of transition states, researchers can determine the activation energy (ΔE‡) for a given reaction step. researchgate.net This information is crucial for predicting reaction rates and understanding why one reaction pathway is favored over another. For instance, a computational study on a related system demonstrated that modeling the reaction environment can show a significant decrease in the activation energy, explaining catalytic rate enhancement. researchgate.net
Table 3: Illustrative Data from Computational Analysis of a Model Reaction System
| Computational Method | Parameter Calculated | Finding/Insight | Reference |
|---|---|---|---|
| DFT (B3LYP, M062X) | Activation Energy (ΔE‡) | Identifies the energy barrier for a reaction step, allowing comparison of different pathways. | researchgate.net |
| DFT | Transition State Geometry | Provides bond lengths and angles at the transition state, elucidating the mechanism. | |
| Semi-empirical (PM6) | Reaction Energy (ΔE_rxn) | Determines if a reaction is exothermic or endothermic. | researchgate.net |
| DFT | Standard Gibbs Free Energy of Formation (ΔfG°) | Provides data on the thermodynamic stability of the compound. | chemeo.com |
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), to generate spectra that reveal the chemical environment of each atom within the molecule.
Proton NMR spectroscopy of Bis(4-chlorophenylthio)methane, typically conducted in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. rsc.org
Aromatic Protons: The two equivalent 4-chlorophenyl groups give rise to signals in the aromatic region of the spectrum. Due to the para-substitution pattern, these protons appear as two distinct doublets. A study reported these doublets at chemical shifts (δ) of 7.34 ppm and 7.28 ppm, each with an integration of 4H and a coupling constant (J) of 8.5 Hz. rsc.org The coupling pattern arises from the interaction between adjacent protons on the benzene (B151609) ring.
Methylene (B1212753) Protons: The two protons of the central methylene (-CH₂-) group are chemically equivalent and are not coupled to any other protons. Consequently, they appear as a sharp singlet in the spectrum. This signal has been reported at a chemical shift of 4.28 ppm with an integration of 2H. rsc.org
The following table summarizes the ¹H NMR data for this compound:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.34 | Doublet (d) | 4H | 8.5 | Aromatic Protons |
| 7.28 | Doublet (d) | 4H | 8.5 | Aromatic Protons |
| 4.28 | Singlet (s) | 2H | N/A | Methylene Protons (-CH₂-) |
This table is based on data from a study where the spectrum was recorded on a 400 MHz spectrometer in CDCl₃. rsc.org
Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the different carbon environments.
Aromatic Carbons: The 4-chlorophenyl groups show four distinct signals in the aromatic region. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the sulfur (C-S) each give a signal, as do the two sets of equivalent carbons on the benzene ring. Reported chemical shifts for these carbons are 133.6, 133.0, 132.4, and 129.2 ppm. rsc.org
Methylene Carbon: The carbon of the central methylene bridge gives a single signal in the aliphatic region of the spectrum, reported at a chemical shift of 41.2 ppm. rsc.org
The following table summarizes the ¹³C NMR data for this compound:
| Chemical Shift (δ) ppm | Assignment |
| 133.6 | Aromatic Carbon |
| 133.0 | Aromatic Carbon |
| 132.4 | Aromatic Carbon |
| 129.2 | Aromatic Carbon |
| 41.2 | Methylene Carbon (-CH₂-) |
This table is based on data from a study where the spectrum was recorded on a 151 MHz spectrometer in CDCl₃. rsc.org
While one-dimensional (1D) ¹H and ¹³C NMR spectra are often sufficient for the structural elucidation of relatively simple molecules like this compound, more complex structures may require advanced multi-dimensional (2D) NMR techniques. unimelb.edu.au These experiments provide correlation information between different nuclei, aiding in the unambiguous assignment of signals. ipb.ptnih.gov
Common 2D NMR techniques include:
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, helping to identify adjacent protons in a molecule. For this compound, COSY would show a cross-peak between the two aromatic doublets, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. ipb.pt It would be used to definitively assign which proton signal corresponds to which carbon signal in the aromatic rings.
Carbon-13 (13C) NMR Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. researchgate.net This high precision allows for the determination of the elemental composition of the molecule, as the exact mass of each element is unique. For this compound (C₁₃H₁₀Cl₂S₂), the expected molecular weight is approximately 301.24 g/mol . guidechem.comfishersci.no HRMS can confirm this molecular weight with high accuracy, which is a crucial step in identifying the compound. core.ac.uk The isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and two sulfur atoms (³²S, ³³S, ³⁴S) would also be observable and would match the theoretical pattern for the proposed structure.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. whitman.edu The gas chromatograph separates the components of a mixture, and the mass spectrometer then analyzes each component individually. For a pure sample of this compound, GC-MS would show a single peak in the chromatogram, and the mass spectrum corresponding to that peak would provide information about the molecule's fragmentation.
The mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), the intact molecule with one electron removed. The other peaks in the spectrum represent fragment ions, which are formed when the molecular ion breaks apart. The fragmentation pattern is often characteristic of a particular compound and can be used to deduce its structure. While a specific mass spectrum for this compound was not found in the search results, the fragmentation of related compounds suggests that common fragmentation pathways would involve the loss of a chlorophenylthio group or cleavage of the C-S bonds. whitman.eduresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nv.gov It is an indispensable tool for the analysis of this compound, allowing for its detection, identification, and quantification with high sensitivity and specificity.
Detailed Research Findings
In a typical LC-MS analysis of this compound, an initial separation is performed using Ultra-High Performance Liquid Chromatography (UHPLC), which resolves the target compound from impurities and other components in the mixture. nv.gov The eluent from the chromatography column is then introduced into a mass spectrometer.
For a compound like this compound, an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source would be suitable to generate ions in the gas phase. The mass analyzer, such as a quadrupole time-of-flight (QTOF), then measures the mass-to-charge ratio (m/z) of these ions. nv.gov High-Resolution Accurate Mass Spectrometry (HRAMS) can determine the molecular weight with exceptional precision, allowing for the confirmation of the elemental composition (C₁₃H₁₀Cl₂S₂).
While specific published LC-MS methods for this compound are not extensively detailed in readily available literature, a standard reverse-phase method would be appropriate. For the method to be compatible with mass spectrometry, volatile buffers and mobile phase modifiers are required. For instance, formic acid is often used in place of non-volatile acids like phosphoric acid. nv.gov The extreme specificity of the technique makes it ideal for identifying low-level byproducts or degradation products that may be present. nv.gov
Table 1: Illustrative LC-MS Parameters for Analysis of this compound This table represents a typical, though hypothetical, set of parameters for the analysis of this compound, as specific experimental data is not widely published.
| Parameter | Setting | Purpose |
|---|---|---|
| Chromatography System | UHPLC | Provides high-resolution separation and short analysis times. |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separates the non-polar analyte from polar impurities. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile (B52724) + 0.1% Formic Acid | Organic component for eluting the analyte. |
| Gradient | 5% to 95% B over 5-10 minutes | Ensures elution of compounds with varying polarities. |
| Ionization Source | ESI or APCI (Positive/Negative Mode) | Generates ions for MS detection. |
| Mass Analyzer | TOF or QTOF | Provides high-resolution mass data for accurate identification. |
| Detection Mode | Full Scan (for identification) & SIM (for quantification) | Allows for both general screening and targeted measurement. |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the preeminent technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of molecular structure, including bond lengths, bond angles, and conformational details, which are crucial for structure-based research. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.
Detailed Research Findings
As of now, a specific, publicly deposited crystal structure for this compound (C₁₃H₁₀Cl₂S₂) has not been identified in the researched literature. However, the application of X-ray crystallography to structurally analogous molecules demonstrates the power of this technique. For example, a study on 4-nitrophenyl[bis(benzylthio)]methane, which shares the core geminal dithioether methane (B114726) unit, utilized X-ray diffraction to elucidate its solid-state conformation and intermolecular interactions.
Should single crystals of this compound be grown, an X-ray diffraction experiment would yield a definitive structural model. The resulting data would be presented in a standardized crystallographic information file (CIF) and would include key parameters as illustrated in the table below for a related compound.
Table 2: Example X-ray Crystallographic Data for a Structurally Related Compound The following data is for 4-nitrophenyl[bis(benzylthio)]methane and is presented to illustrate the type of information obtained from an X-ray crystallography study. This data does not describe this compound.
| Parameter | Value (for 4-nitrophenyl[bis(benzylthio)]methane) | Significance |
|---|---|---|
| Chemical Formula | C₂₁H₁₉NO₂S₂ | Defines the elemental composition of the molecule in the crystal. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 12.03 Å, b = 5.92 Å, c = 27.24 Å | The lengths of the edges of the fundamental repeating block. |
| Unit Cell Angles | α = 90°, β = 96.59°, γ = 90° | The angles between the unit cell edges. |
| Volume | 1928 ų | The volume of the unit cell. |
Data adapted from a study on a related compound to illustrate the outputs of the technique.
Chromatographic Methods for Separation and Purity Assessment
Chromatography is a cornerstone of chemical analysis, used to separate, identify, and purify the components of a mixture. For this compound, various chromatographic techniques are essential for assessing its purity and for isolating it in a high-purity form.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. The technique uses a high-pressure pump to pass a solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the mixture interacts slightly differently with the adsorbent, causing them to separate as they flow out of the column.
Detailed Research Findings
Reverse-phase HPLC (RP-HPLC) is well-suited for a moderately non-polar compound like this compound. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent such as acetonitrile or methanol (B129727). While a specific, validated method for this compound is not widely published, methods for structurally similar compounds can be adapted. For instance, a method developed for Bis(4-chlorophenyl)methane uses a simple mobile phase of acetonitrile and water with phosphoric acid. nv.gov The presence of two sulfur atoms in this compound would likely alter its retention characteristics compared to its non-sulfur analogue, requiring method optimization.
Table 3: Representative HPLC Method Parameters for Purity Assessment This table outlines a typical method for analyzing a compound like this compound, based on established principles for related molecules. nv.gov
| Parameter | Setting | Rationale |
|---|---|---|
| Instrument | Agilent 1100 or similar HPLC system | Standard equipment for routine purity analysis. |
| Column | Newcrom R1 or other C18 (e.g., 4.6 x 150 mm) | Provides good retention and separation for this type of compound. |
| Mobile Phase | Acetonitrile / Water mixture | Common mobile phase for reverse-phase chromatography. |
| Detector | UV at ~230-254 nm | The aromatic rings in the molecule absorb strongly in this UV range. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
Preparative chromatography operates on the same principles as analytical HPLC but is conducted on a larger scale to isolate and purify quantities of a compound rather than simply measure it. This is a critical step in chemical synthesis to obtain a pure substance free from starting materials, byproducts, or isomers.
Detailed Research Findings
Analytical HPLC methods are often directly scalable to a preparative level. nv.gov To isolate pure this compound, a larger column with the same stationary phase chemistry would be used, along with a much higher flow rate. The sample solution would be injected in larger volumes, and the separated components would be collected in fractions as they elute from the column. The purity of these collected fractions would then be verified using analytical HPLC. For challenging separations, flash chromatography using a silica (B1680970) gel column with a solvent system like ethyl acetate/hexane might also be employed as a purification step prior to final high-purity isolation by preparative HPLC.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can accurately predict molecular geometries, electronic distributions, and spectroscopic properties.
Density Functional Theory (DFT) for Molecular Geometry and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized molecular geometry of Bis(4-chlorophenylthio)methane, which is crucial for understanding its physical and chemical behavior. These calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional structure.
Furthermore, DFT is employed to explore the reactivity of this compound. By calculating various electronic descriptors, researchers can gain insights into its chemical behavior. For instance, the theory can be used to understand the reactivity of related compounds, such as the bromination of bis((4-chlorophenyl)sulfonyl)methane, a structurally similar molecule. DFT calculations can also shed light on the mechanisms of reactions, for example, by modeling the activation of C-H bonds in methane (B114726) complexes, which can be conceptually related to the reactivity of the methylene (B1212753) bridge in this compound. nih.gov The application of DFT extends to predicting the outcomes of chemical reactions by evaluating the energies of reactants, transition states, and products. jmchemsci.com
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of a molecule by describing the distribution of electrons in various energy levels or orbitals. lasalle.edu A key aspect of MO theory is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
For this compound, frontier orbital analysis can pinpoint the most probable sites for electrophilic and nucleophilic attack. The electron density distribution in the HOMO would indicate the regions most susceptible to electrophilic attack, while the LUMO distribution would highlight the sites prone to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other reagents. physchemres.orgresearchgate.net
| Parameter | Significance |
| HOMO Energy | Indicates electron-donating ability (nucleophilicity). |
| LUMO Energy | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide information about a molecule's static properties, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing a detailed view of the conformational landscape of flexible molecules like this compound. nih.govarxiv.orgmdpi.comrsc.org
The presence of four rotatable bonds in this compound suggests that it can adopt multiple conformations. chemscene.com MD simulations can explore these different conformations and determine their relative energies and populations at a given temperature. researchgate.net This information is vital for understanding how the molecule's shape influences its biological activity and physical properties. By simulating the molecule's behavior in different environments, such as in a solvent or interacting with a biological target, MD can provide insights that are not accessible from static calculations alone.
Prediction of Chemical Reactivity and Selectivity
Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions, reducing the need for extensive experimental screening. nih.govchemrxiv.orgarxiv.org For this compound, these predictions can guide its use in synthesis and materials science.
The reactivity of this compound can be predicted by analyzing its calculated electronic properties. For example, the sites with the highest electron density in the HOMO are likely to be the most reactive towards electrophiles. Conversely, the sites with the highest electron density in the LUMO are the most likely targets for nucleophiles.
Computational studies can also predict the regioselectivity and stereoselectivity of reactions involving this compound. By calculating the activation energies for different reaction pathways, researchers can determine the most likely product. For instance, in reactions where multiple products are possible, the pathway with the lowest energy barrier will be the most favored. mdpi.com This predictive power is invaluable for designing efficient synthetic routes and for understanding the formation of specific products.
In Silico Structure-Activity Relationship (SAR) Studies for Potential Applications
In silico Structure-Activity Relationship (SAR) studies are a powerful tool in drug discovery and materials science for predicting the biological activity or properties of a compound based on its chemical structure. nih.govnih.gov These studies rely on the principle that the activity of a molecule is directly related to its three-dimensional structure and physicochemical properties.
For this compound, which has shown potential antimicrobial, antifungal, and antiviral properties, SAR studies can be instrumental in optimizing its activity. ontosight.ai By computationally generating and evaluating a series of derivatives of this compound, researchers can identify the key structural features responsible for its biological effects. This can involve modifying different parts of the molecule, such as the substituents on the phenyl rings, and then calculating how these changes affect its interaction with a biological target. uni-halle.de
Applications in Advanced Organic and Materials Synthesis
Utilization as a Synthetic Building Block
Bis(4-chlorophenylthio)methane serves as a versatile C1 synthon and a foundational molecule in organic synthesis. researchgate.net Thioacetals, the class of compounds to which it belongs, are widely regarded as important building blocks for creating a variety of organic molecules. researchgate.netmdpi.com The conventional synthesis of such thioacetals often involves the reaction of thiols or thiophenols with dihalomethanes like dichloromethane (B109758) or dibromomethane (B42720). researchgate.net A common method for preparing this compound involves the nucleophilic substitution reaction of sodium 4-chlorothiophenoxide with dibromomethane.
Its utility as a synthetic intermediate is demonstrated in multi-step reaction sequences. For instance, it is the precursor for the synthesis of Bis[(4-chlorophenyl)sulfonyl]methane. This transformation is achieved through an oxidation reaction where the thioether groups in this compound are converted to sulfonyl groups using an oxidizing agent like hydrogen peroxide in acetic acid. lookchem.com This resulting sulfone compound can then be further modified, for example, through bromination to yield Dibromobis((4-chlorophenyl)sulfonyl)methane.
The methylene (B1212753) bridge in this compound is also a site of chemical reactivity. For example, related (aryl)(di)azinylmethanes can undergo aerobic oxidation at the methylene group, a transformation catalyzed by copper and iron, to form ketones. beilstein-journals.org This highlights the potential for functional group interconversion centered at the methylene carbon, further expanding its utility as a building block.
Table 1: Synthetic Reactions Utilizing this compound as a Building Block
| Precursor | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | Hydrogen peroxide, acetic acid | Bis[(4-chlorophenyl)sulfonyl]methane | Oxidation | lookchem.com |
Role in the Construction of Macrocyclic and Polymeric Structures
The structural characteristics of this compound, specifically its nature as a dithioether ligand, make it suitable for the construction of larger, ordered structures such as macrocycles and coordination polymers. ontosight.aiacs.org The sulfur atoms act as donor sites, capable of coordinating to metal centers, while the distance and flexibility of the linker between the two sulfur atoms influence the geometry of the resulting assembly.
Research into the coordination chemistry of the broader class of bis(arylthio)methane ligands has shown their ability to self-assemble with metal salts, particularly copper(I) halides, to form coordination polymers. acs.orgresearchgate.net These polymers consist of repeating units where the dithioether ligands bridge metal-halide clusters. For example, ligands structurally similar to this compound, such as bis(p-tolylthio)methane (B13711733) and bis(4-bromophenylthio)methane, react with copper iodide (CuI) to form one-dimensional (1D) coordination polymers. acs.org These polymers feature {Cu₄(μ₃-I)₄} cubane (B1203433) clusters as nodes, which are connected by the flexible bis(arylthio)methane ligands. acs.org
The properties of these polymeric materials can be influenced by the specific substituents on the aryl rings of the ligand. acs.org This suggests that this compound could be employed to create polymers with specific electronic or physical properties dictated by the chloro-substituent. The development of such materials is of interest for applications in materials science. ontosight.ai Furthermore, macrocyclic compounds, which can be precursors or components of such polymers, are key targets in supramolecular chemistry, and building blocks like this compound are integral to their synthesis. beilstein-journals.org
Precursor in the Development of Fine Chemicals and Pharmaceutical Intermediates
This compound and its derivatives have been identified as having potential applications in the pharmaceutical and agrochemical sectors. ontosight.ai Fine chemicals are pure, single substances produced in limited quantities through complex synthesis, serving as essential building blocks for specialty chemicals, including active pharmaceutical ingredients (APIs). curiaglobal.com
The compound itself has been explored for potential antimicrobial, antifungal, and antiviral properties. ontosight.ai Such biological activity makes it a candidate for further investigation in the development of new therapeutic agents. ontosight.ai Its structural motifs are found in more complex molecules with established biological relevance. For instance, a significantly more complex derivative, Bis(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)methane, is categorized as a pharmaceutical intermediate, related to the drug Venetoclax. pharmaffiliates.com
The thioacetal and diaryl sulfide (B99878) moieties are present in various pharmacologically active molecules. mdpi.com The synthesis of advanced intermediates is a critical step in producing APIs, and compounds like this compound can serve as starting materials or key intermediates in these synthetic pathways. curiaglobal.com For example, the synthesis of the antimalarial drug Mefloquine involves a ketone intermediate, (2,8-bis(trifluoromethyl)quinolin-4-yl)(pyridin-2-yl)methanone, which is prepared from precursors that share structural similarities with derivatives of this compound. beilstein-journals.org
Application in Ligand Design for Metal Complexation and Catalysis
The ability of this compound to act as a bidentate ligand is central to its application in coordination chemistry and catalysis. acs.orgirb.hr The two sulfur atoms can chelate or bridge metal ions, forming stable metal complexes. The design of organic ligands is crucial as it dictates the structure, stability, and reactivity of the resulting metal complex, which in turn determines its effectiveness in applications like catalysis. mdpi.commdpi.com
The bis(arylthio)methane framework allows for systematic modification. By changing the substituents on the aromatic rings, one can tune the electronic and steric properties of the ligand. acs.org This tuning affects the ligand field strength and the coordination geometry around the metal center, which can influence the catalytic activity and selectivity of the complex. mdpi.com For example, copper complexes stabilized by N-heterocyclic carbene ligands tethered with triazoles have been synthesized and characterized for their catalytic potential. researchgate.net Similarly, bispidine-based copper(II) complexes are known to catalyze reactions like aziridination. mdpi.com
Complexes formed from bis(arylthio)methane ligands and copper(I) halides have been extensively studied. acs.orgresearchgate.netdntb.gov.ua The resulting coordination polymers or discrete complexes have structures that depend on both the ligand and the halide used. These complexes can exhibit interesting properties and have potential applications in catalysis. The field of catalysis often relies on the development of novel ligand-metal systems, and this compound represents a readily accessible ligand scaffold for creating new catalysts. beilstein-journals.orgirb.hr
Table 2: Examples of Ligand Types and Their Catalytic Applications
| Ligand Class | Metal Ion(s) | Catalytic Application | Reference |
|---|---|---|---|
| Bispidine Derivatives | Copper(II), Nickel(II), Iron(II) | Aziridination, C-C bond formation, Oxidation reactions | mdpi.com |
| α-Diimine Chelates | Iron(III) | Atom Transfer Radical Polymerization (ATRP) | mdpi.com |
| SNS Pincer Ligands | Copper(II), Iron(II) | Formation of cyclic carbonates from CO₂ and epoxides | researchgate.net |
Integration into Functional Materials with Tunable Properties
This compound is a valuable component for creating functional materials whose properties can be precisely controlled. ontosight.ai Its integration into coordination polymers is a prime example of this application. When used as a ligand, its reaction with metal salts like copper(I) halides leads to the formation of materials with tunable photophysical properties, particularly luminescence. acs.org
The structural and emissive properties of these coordination polymers are highly dependent on the ligand's architecture. researchgate.net Studies on a series of bis(arylthio)methane ligands have demonstrated that factors such as the substituents on the aryl rings and the nature of the halide ion in the copper salt can significantly alter the dimensionality, cluster size, and luminescent behavior of the resulting coordination polymer. acs.org For instance, the reaction of various bis(arylthio)methane ligands with CuI consistently produces 1D polymers containing luminescent Cu₄I₄ clusters. acs.org The specific emission properties, however, are modulated by the electronic effects of the substituents on the ligand's phenyl rings.
This tunability allows for the rational design of materials with desired optical or electronic characteristics. By selecting this compound as the ligand, one can impart properties influenced by the electron-withdrawing nature of the chlorine atoms. Such materials could find use in sensors, light-emitting devices, or other areas of materials science where tailored photophysical responses are required. ontosight.ai
Biological Activities and Mechanistic Understandings of Derivatives
Evaluation of Antimicrobial Properties
The antimicrobial potential of this class of compounds has been a primary focus of investigation. ontosight.ai Studies indicate that the parent compound and its derivatives exhibit inhibitory effects against various microorganisms. ontosight.ai
Derivatives of Bis(4-chlorophenylthio)methane have shown notable effectiveness against a spectrum of bacterial strains. For instance, Dibromobis((4-chlorophenyl)sulfonyl)methane, a related derivative, has demonstrated significant antimicrobial properties, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The versatility of the bis-alkane scaffold is further highlighted by other, more structurally distant, derivatives. A series of bis-cyclic imidazolidine-4-one derivatives were rationally designed and synthesized, with the lead compound showing potent activity against both Gram-positive and Gram-negative strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov Similarly, the reaction of 4-hydroxycoumarin (B602359) with various aromatic aldehydes yields bis-(4-hydroxycoumarin-3-yl) methane (B114726) derivatives, some of which exhibit splendid antibacterial activity. jmpas.com The compound 3,3'-((2-chlorophenyl)methylene) bis (4-hydroxy-2H-chromen-2-one) showed comparable activity to Kanamycin against Staphylococcus aureus. jmpas.com
Table 1: Antibacterial Activity of Selected Bis-Methane Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Specific Derivative | Target Bacteria | Activity/MIC | Source |
|---|---|---|---|---|
| Bis(sulfonyl)methane | Dibromobis((4-chlorophenyl)sulfonyl)methane | Gram-positive & Gram-negative | Significant Inhibition | |
| Bis(hydroxycoumarin)methane | 3,3'-((2-chlorophenyl)methylene) bis (4-hydroxy-2H-chromen-2-one) | Staphylococcus aureus | MIC: 40 µg/mL | jmpas.com |
The antifungal potential of this compound and its analogs has also been explored. ontosight.ai A study focused on novel unsaturated diastereomeric sulphur derivatives reported that newly synthesized compounds exhibited moderate to high antifungal activity against Candida albicans and Aspergillus niger when compared to the standard fungicide Clotrimazole. derpharmachemica.com Another research effort into novel bis-amide containing compounds also yielded derivatives with good antifungal activity against several mold strains, including Aspergillus flavus and Fusarium solani. nih.gov This suggests that the "bis" structure, whether linked by thioether, sulfonyl, or amide groups, is a promising pharmacophore for developing new antifungal agents. derpharmachemica.comnih.gov
Table 2: Antifungal Activity of Selected Related Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target Fungi | Activity Details | Source |
|---|---|---|---|
| Diastereomeric Sulphur Derivatives | Candida albicans, Aspergillus niger | Moderate to high activity compared to Clotrimazole | derpharmachemica.com |
| Bis-amide Guanidine Analogs | Aspergillus flavus, Aspergillus fumigatus, Fusarium falciforme, Fusarium solani | Good potency against multiple mold strains | nih.gov |
Antibacterial Activity Investigations
Exploration of Other Pharmacological Potentials
Beyond antimicrobial applications, related molecular scaffolds have been investigated for other therapeutic uses. A notable example is the evaluation of bis-(4-hydroxycoumarin-3-yl) methane derivatives for their in vitro antileishmanial activity against the promastigotes form of Leishmania donovani, with several compounds showing significant activity. researchgate.net In a different therapeutic area, a series of substituted bis-(4-hydroxyphenyl)methanes were identified as potent and selective blockers of N-type voltage-activated calcium channels (VACCs), which have potential utility in treating stroke and pain. nih.gov Furthermore, hydrazone derivatives incorporating a 4-chlorophenylthio group, such as 1-(4-((4-chlorophenyl)thio)benzylidene)-2-phenylhydrazine, have been synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO) enzymes, which are targets for antidepressant drugs. mdpi.com
Identification of Biological Targets and Molecular Modes of Action
Understanding the mechanism of action is crucial for drug development. For derivatives of this scaffold, several modes of action have been proposed. The antibacterial action of certain bis-cyclic imidazolidine-4-one derivatives is believed to occur through the disruption of the bacterial cell membrane. nih.gov For other derivatives, such as Dibromobis((4-chlorophenyl)sulfonyl)methane, the mechanism may involve the compound acting as an electrophile that reacts with nucleophilic sites in biological molecules, thereby inhibiting enzyme activity or disrupting key cellular processes. Specific enzyme targeting has also been identified; molecular docking studies revealed that an antibacterial bis-coumarin derivative showed good interaction with the bacterial enzyme cystathionine (B15957) gamma-lyase MccB from Staphylococcus aureus. jmpas.com In the context of non-antimicrobial targets, substituted bis-(4-hydroxyphenyl)methanes directly target and block N-type VACCs. nih.gov For MAO inhibitors, kinetic studies revealed a reversible and competitive mode of binding for the most active compound. researchgate.net
Structure-Activity Relationship (SAR) Optimization for Therapeutic Lead Identification
Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. Research on various bis-methane derivatives has provided valuable SAR insights. For bis-cyclic imidazolidine-4-one derivatives, a clear relationship was found between the hydrophobicity of the side chains and antibacterial activity, with compounds lacking sufficient hydrophobicity showing no activity. nih.gov In studies of substituted bis-(4-hydroxyphenyl)methanes as calcium channel blockers, the synthesis and pharmacological evaluation of a series of aminomethyl substituted phenols allowed for the identification of key structural features for potent and selective N-type VACC blockage. nih.gov The synthesis of a series of diastereomeric sulfur derivatives, including sulphides and sulphones, allowed for a direct comparison of how the oxidation state of the sulfur atom impacts antifungal activity. derpharmachemica.com It has also been noted in related chalcone (B49325) research that the introduction of fluorine substituents can play an important role in enhancing antimicrobial activity. researchgate.net These studies collectively demonstrate that systematic modification of the substituents, linker, and core scaffold is a viable strategy for identifying therapeutic leads. nih.gov
Environmental Fate and Ecotoxicological Pathways
Degradation Pathways in Environmental Compartments
The environmental persistence of Bis(4-chlorophenylthio)methane is determined by its susceptibility to various degradation processes. These can be broadly categorized into photolytic, biotic, and abiotic transformations. While specific studies on this compound are limited, its structural components—thioether linkages and chlorinated aromatic rings—provide a basis for predicting its environmental behavior.
Photolytic degradation, or photodegradation, is the breakdown of compounds by photons from sunlight. For many aromatic compounds, this is a significant environmental degradation pathway. There is indirect evidence to suggest that compounds structurally related to this compound are susceptible to photodegradation. For instance, the related compound Dibromobis((4-chlorophenyl)sulfonyl)methane is recommended to be stored in amber vials to prevent light-induced breakdown, implying photosensitivity.
Studies on other bisphenol compounds, such as Bis(4-hydroxyphenyl)methane (BPE or Bisphenol F), have shown that they undergo photodegradation under ultraviolet (UV) irradiation at a wavelength of 254 nm. researchgate.net The process for BPE was found to follow first-order kinetics and could be accelerated by the presence of cyclodextrins. researchgate.net Given these findings, it is plausible that the aromatic rings in this compound could absorb UV radiation, leading to the excitation of electrons and potential cleavage of the carbon-sulfur or other bonds, initiating its degradation in sunlit surface waters. However, without direct experimental data, the specific products and rates of this process for this compound remain hypothetical.
Abiotic and biotic processes are crucial for the transformation of organic contaminants in soil and water.
Abiotic Transformation: Abiotic transformation of this compound would likely involve oxidation and hydrolysis. The thioether sulfur atom is susceptible to oxidation, which can convert it first to a sulfoxide (B87167) and then to a sulfone. This transformation significantly changes the polarity and environmental behavior of the molecule. For example, studies on thioethers in wastewater show that oxidation is a primary degradation mechanism. nih.gov Hydrolysis, the cleavage of chemical bonds by the addition of water, might occur at the carbon-sulfur bond, though thioether bonds are generally stable to hydrolysis under typical environmental pH conditions.
Biotic Transformation: Biodegradation is a major pathway for the elimination of many environmental pollutants. nih.gov Research on the biodegradation of the structurally similar compound Bis(4-hydroxyphenyl)methane (BPF) by the bacterium Sphingobium yanoikuyae has identified a clear metabolic pathway. nih.gov This pathway involves the initial hydroxylation of the bridging methylene (B1212753) carbon, followed by oxidation to form 4,4′-dihydroxybenzophenone. nih.gov This ketone is then further oxidized and cleaved into simpler aromatic compounds like 4-hydroxybenzoate (B8730719) and 1,4-hydroquinone, which are subsequently mineralized. nih.gov
While the chloro-substituents and thioether linkages differentiate this compound from BPF, a similar enzymatic attack on the central part of the molecule is conceivable. Microorganisms are known to metabolize organosulfur compounds. frontiersin.org Bioelectrochemical systems, for instance, have been shown to stimulate the anaerobic biodegradation of thiols, reducing them to sulfide (B99878) and methane (B114726). wur.nl It is likely that specialized microbial consortia in soil and sediment could degrade this compound, potentially via oxidation of the sulfur atoms or cleavage of the thioether bonds, although specific microorganisms and pathways have not yet been identified.
Photolytic Degradation Processes
Bioaccumulation and Biomagnification Potential in Trophic Levels
Bioaccumulation is the process where a substance builds up in an organism from the surrounding environment (e.g., water) and through dietary intake. Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain. Organochlorine compounds are notorious for their lipophilicity (tendency to dissolve in fats), which leads to their accumulation in the fatty tissues of organisms and subsequent biomagnification.
For context, studies on other persistent organic pollutants (POPs) like hexachlorocyclohexane (B11772) (HCH) isomers have demonstrated their propensity to accumulate and transfer through freshwater food chains, with measured biomagnification factors (BMFs) greater than 1 from invertebrates (Tubifex tubifex) to fish (common carp). nih.gov Given that this compound is an organochlorine, it is critical to assess its potential to behave similarly in aquatic and terrestrial food webs.
Ecotoxicological Pathways and Effects on Aquatic Organisms (e.g., algae, water fleas, fish)
The ecotoxicity of a chemical is its potential to cause harm to ecosystems, typically measured through standardized tests on representative aquatic organisms. These tests determine concentrations that are lethal (Lethal Concentration, LC50) or cause other sublethal effects (Effective Concentration, EC50) to a certain percentage of the test population. chemsafetypro.com
Specific ecotoxicological data for this compound is scarce. However, data from structurally related compounds can provide an indication of its potential toxicity. Thioethers and benzothiazole (B30560) derivatives have been shown to be toxic to aquatic life. The toxicity often depends on the specific chemical structure. The table below summarizes acute toxicity data for several related compounds on various aquatic organisms.
| Compound | Organism | Exposure Duration | Endpoint | Value | Reference |
| Ethoxylated thioether (TTE-7) | Not Specified | Not Specified | LC50 | 17.28 mg/L | p2infohouse.org |
| Bis(4-aminocyclohexyl)methane | Daphnia magna (water flea) | 48 hours | EC50 | 6.84 mg/L | env.go.jp |
| Bis(4-aminocyclohexyl)methane | Leuciscus idus (fish) | 96 hours | LC50 | >100 mg/L | env.go.jp |
| 2-(Thiocyanomethylthio)benzothiazole (TCMTB) | Ceriodaphnia dubia (water flea) | 48 hours | EC50 | 0.0153 mg/L | researchgate.net |
| Imidazolium chloride with two sulfur atoms (k-4) | Lebistes reticulatus (fish) | 96 hours | LC50 | 7.5 mg/L | pjoes.com |
| Imidazolium chloride with two sulfur atoms (k-4) | Daphnia magna (water flea) | 48 hours | EC50 | 0.74 mg/L | pjoes.com |
| This table is for illustrative purposes, showing the toxicity of structurally related compounds, not this compound itself. |
The data show a wide range of toxicities, with some compounds like TCMTB being extremely toxic to aquatic invertebrates at concentrations in the low micrograms-per-liter range. researchgate.net Given that this compound contains chlorinated phenyl groups and thioether linkages, both of which are found in molecules with significant aquatic toxicity, it is reasonable to presume that it could pose a risk to aquatic organisms.
Methodologies for Environmental Monitoring and Trace Detection
To assess the environmental presence and risk of this compound, sensitive and specific analytical methods are required for its detection at trace levels in complex matrices like water, soil, and sediment. While no standardized methods have been published specifically for this compound, methodologies used for other persistent organic pollutants (POPs) and organosulfur compounds are applicable.
A general approach for solid samples like soil or sediment involves solvent extraction, followed by cleanup and instrumental analysis. For example, a common method for organophosphate pesticides in sediment uses Soxhlet extraction with a dichloromethane (B109758) and methanol (B129727) mixture. The resulting extract is then concentrated and cleaned up using techniques like gel permeation chromatography (GPC) to remove interfering co-extracted substances (e.g., lipids, humic acids).
For water samples, pre-concentration techniques are essential to detect low environmental concentrations. Dispersive liquid-liquid microextraction (DLLME) has been successfully used for the determination of DDT and its metabolites, where a small volume of extraction solvent is dispersed into the water sample, followed by centrifugation and analysis. researchgate.net
The final determination is typically performed using chromatography coupled with a sensitive detector. Gas chromatography (GC) is well-suited for semi-volatile compounds like this compound. A flame photometric detector (FPD) is selective for sulfur-containing compounds, while an electron capture detector (ECD) is highly sensitive to halogenated compounds like organochlorines. For unambiguous identification and quantification, mass spectrometry (MS) is the preferred detection method (GC-MS). High-performance liquid chromatography (HPLC) with a UV or MS detector could also be a viable alternative. researchgate.net
Environmental Risk Assessment Frameworks
Environmental risk assessment (ERA) is a systematic process used to evaluate the potential for adverse ecological effects caused by exposure to a chemical stressor. The process for a compound like this compound would follow a standard framework, which generally involves four main steps: Hazard Identification, Dose-Response Assessment, Exposure Assessment, and Risk Characterization.
Hazard Identification: This step involves determining if the chemical has the potential to cause harm to the environment. For this compound, this would be based on its classification as an organochlorine and organosulfur compound, with reference to the known toxicities of analogous substances. cpchem.com
Dose-Response Assessment: This step quantifies the relationship between the dose (or concentration) of the chemical and the incidence of adverse effects in exposed populations. This is where ecotoxicity data (LC50, EC50, NOEC) are used to derive a Predicted No-Effect Concentration (PNEC), the concentration below which harmful effects are unlikely to occur. env.go.jp In the absence of specific data for this compound, data from related compounds would be used in a preliminary assessment.
Exposure Assessment: This step aims to determine the extent of environmental exposure. It involves predicting or measuring the environmental concentrations of the substance in different compartments (air, water, soil). This is achieved by using multimedia mass balance models that consider the chemical's properties (e.g., solubility, vapor pressure) and release rates to predict a Predicted Environmental Concentration (PEC). env.go.jpscholaris.ca
Risk Characterization: In the final step, the risk is quantified by comparing the exposure concentration with the toxicity threshold (PEC/PNEC ratio). A ratio greater than 1 indicates a potential risk to the environment, which may trigger further investigation or regulatory action. This framework allows for a systematic evaluation, even with data limitations, by using conservative assumptions and data from surrogate chemicals. scholaris.ca
Current Challenges and Future Research Directions
Development of More Sustainable and Efficient Synthetic Routes
The traditional synthesis of Bis(4-chlorophenylthio)methane often involves a multi-step process reacting 4-chlorobenzenethiol with formaldehyde (B43269) using a base, or a nucleophilic substitution reaction between sodium 4-chlorothiophenoxide and dibromomethane (B42720). ontosight.ai Current research imperatives are focused on developing greener and more efficient methodologies to produce this and related thioacetals.
A significant challenge lies in minimizing waste and hazardous reagent use. One documented approach towards sustainability in related syntheses is the implementation of solvent recycling through fractional distillation, which has been shown to reduce waste by as much as 40%. Furthermore, research into the synthesis of analogous compounds provides a roadmap for greener alternatives. Protocols that are operationally simple, atom-economical, and proceed under mild conditions, such as those mediated by methanesulfonic anhydride (B1165640), are being explored for thioacetal production. nih.gov
Emerging trends in sustainable chemistry, while not yet specifically applied to this compound, suggest promising future routes. These include the use of water as a solvent, which has been successfully employed for the synthesis of bis(indolyl)methanes, and the use of visible light as a sustainable energy source to drive reactions. mdpi.comnih.gov The development of recyclable solid acid catalysts also represents a key strategy for creating more environmentally benign synthetic processes. researchgate.net These approaches point towards a future where the synthesis of this compound can be achieved with significantly reduced environmental impact.
Broadening the Scope of Applications for this compound Derivatives
While this compound itself has seen study, its derivatives are proving to be a fertile ground for discovering novel applications across various scientific fields. ontosight.ai The core structure serves as a versatile scaffold for creating molecules with tailored properties for medicine, agriculture, and materials science.
In the pharmaceutical arena, derivatives have shown significant potential. For instance, Dibromobis((4-chlorophenyl)sulfonyl)methane, an oxidized derivative, has demonstrated anticancer properties by inducing apoptosis in breast and prostate cancer cell lines. Other derivatives have been designed as specific enzyme inhibitors; for example, 1-(4-((4-chlorophenyl)thio)benzylidene)-2-phenylhydrazine has been identified as an inhibitor of monoamine oxidase (MAO) enzymes. mdpi.com The structural motif is also present in intermediates for established drugs, such as 2-(4-chlorophenylthio) benzoic acid used in the synthesis of the antipsychotic agent Chlorprothixene. rsc.org Furthermore, related bisphenol analogues have been developed as N-type calcium channel blockers, indicating a potential therapeutic avenue for stroke and pain. nih.gov
Beyond medicine, applications are emerging in materials science and catalysis. A coordination polymer incorporating a 1-(1-{4-chlorophenylthio}propan-2-ylthio)-4-chlorobenzene ligand has been synthesized and used as an effective catalyst in multicomponent chemical reactions (A³-coupling). nbu.ac.inresearchgate.net This highlights the potential for creating advanced materials, such as polymers and nanomaterials, based on this chemical backbone. ontosight.ai In agriculture, the nematicidal activity of related bis(indolyl)methanes against root-knot nematodes suggests that this compound derivatives could be explored for crop protection. nih.gov
Table 1: Selected Applications of this compound Derivatives
| Derivative Class | Application Area | Specific Use/Target | Citation(s) |
|---|---|---|---|
| Sulfonyl Derivatives | Medicinal Chemistry | Anticancer (induces apoptosis) | |
| Hydrazone Derivatives | Medicinal Chemistry | MAO enzyme inhibition | mdpi.com |
| Bisphosphonic Acid Derivatives | Medicinal Chemistry | Treatment of intramedullary diseases | google.com |
| Coordination Polymers | Materials Science/Catalysis | Catalyst for A³-coupling reactions | researchgate.net |
| Benzoic Acid Derivatives | Pharmaceutical Synthesis | Intermediate for Chlorprothixene | rsc.org |
| Bisphenol Analogues | Medicinal Chemistry | N-type calcium channel blockers | nih.gov |
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Methods
A thorough understanding of the structure and properties of this compound and its derivatives is fundamental to optimizing their synthesis and function. Advanced spectroscopic and computational techniques are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is central to the structural elucidation of these compounds. 1H and 13C NMR provide precise information about the molecular framework. For this compound itself, the proton NMR spectrum shows characteristic signals for the aromatic protons and the central methylene (B1212753) (CH₂) bridge, while the carbon spectrum confirms the number and type of carbon environments. rsc.org These techniques are routinely used to confirm the identity and purity of newly synthesized derivatives. rsc.orgrsc.org
Other spectroscopic methods, including Infrared (IR) spectroscopy and Mass Spectrometry (MS), provide complementary data. oup.com High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the elemental composition of novel derivatives. rsc.org For more complex structures, such as the coordination polymers formed from its derivatives, single-crystal X-ray diffraction provides definitive three-dimensional structural information, revealing bond lengths, angles, and crystal packing. nbu.ac.inamu.edu.pl
Table 2: Spectroscopic Data for this compound and a Key Derivative
| Compound | Method | Key Data Points | Citation |
|---|---|---|---|
| This compound | ¹H NMR (400 MHz, CDCl₃) | δ 7.34 (d, J = 8.5 Hz, 4H), 7.28 (d, J = 8.5 Hz, 4H), 4.28 (s, 2H) | rsc.org |
| ¹³C NMR (151 MHz, CDCl₃) | δ 133.6, 133.0, 132.4, 129.2, 41.2 | rsc.org | |
| Bis((4-bromophenyl)thio)methane | ¹H NMR (400 MHz, CDCl₃) | δ 7.42 (d, J = 8.5 Hz, 4H), 7.26 (d, J = 8.5 Hz, 4H), 4.27 (s, 2H) | rsc.org |
| ¹³C NMR (151 MHz, CDCl₃) | δ 133.7, 132.5, 132.2, 121.6, 40.8 | rsc.org |
Computational chemistry offers predictive insights into molecular properties. Calculations can determine parameters such as hydrophobicity (e.g., XLogP3-AA) and polar surface area, which are critical for predicting the behavior of these molecules in biological and environmental systems. nih.gov These computational models, when combined with empirical spectroscopic data, enable a comprehensive mechanistic understanding that can guide the rational design of new derivatives with desired properties.
Comprehensive Biological Profiling and Elucidation of Pharmacological Targets
The structural features of this compound and its derivatives make them promising candidates for biological activity. ontosight.ai Research has begun to uncover a range of effects and identify specific molecular targets, paving the way for potential therapeutic applications.
Initial screenings have indicated that the parent compound possesses antimicrobial, antifungal, and antiviral properties, showing significant inhibitory action against some microorganisms. ontosight.ai The true potential, however, appears to lie in its derivatives. The oxidized derivative, Dibromobis((4-chlorophenyl)sulfonyl)methane, demonstrates a potential mechanism of action where it acts as an electrophile, reacting with nucleophilic sites in biological molecules to inhibit enzymes or disrupt cellular processes, leading to its observed anticancer effects.
Specific pharmacological targets are being identified for distinct classes of derivatives.
N-type Voltage-Activated Calcium Channels (VACCs): Substituted bis-(4-hydroxyphenyl)methanes, structural analogues, have been identified as selective blockers of N-type VACCs, which are implicated in pain and stroke. nih.gov
Monoamine Oxidase (MAO) Enzymes: Hydrazone derivatives incorporating the 4-chlorophenylthio moiety have been synthesized and shown to possess inhibitory activity against MAO enzymes, which are key targets in the treatment of depression and neurodegenerative diseases. mdpi.com
Protein Kinase A (PKA): The inclusion of a 4-chlorophenylthio group in adenosine (B11128) analogues, such as CPT-cAMP, has been used to create tools that selectively activate PKA, demonstrating the utility of this chemical group in designing molecules that interact with critical cell signaling pathways. physiology.org
This growing body of evidence suggests that the this compound scaffold is a valuable starting point for fragment-based drug design, where modifications can tune the molecule's activity towards a variety of important pharmacological targets.
Q & A
Q. What are the key physicochemical properties of Bis(4-chlorophenylthio)methane critical for experimental design?
this compound has a molecular formula of C₁₃H₁₀Cl₂S₂ , a molecular weight of 301.25 g/mol , a melting point range of 45–48°C , and a density of 1.38 g/cm³ . These properties influence solubility, reaction conditions, and purification methods. For example, its low melting point suggests it may require refrigeration during storage, while its density informs solvent selection for extraction or recrystallization.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Based on analogous chlorophenyl-containing compounds, recommended precautions include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of vapors or aerosols .
- Storage: Keep in a cool, dry area away from ignition sources due to potential flammability risks .
- Emergency Measures: For spills, use adsorbent materials (e.g., silica gel) and avoid water to prevent contamination .
Q. What are the recommended steps for synthesizing this compound with high purity?
While specific protocols are not detailed in the evidence, general methodologies for similar organosulfur compounds include:
- Thiol-alkylation reactions: Reacting 4-chlorothiophenol with a methylating agent (e.g., dichloromethane) under basic conditions.
- Purification: Column chromatography or recrystallization using solvents like hexane/ethyl acetate .
- Characterization: Validate purity via melting point analysis and thin-layer chromatography (TLC) .
Advanced Research Questions
Q. Which spectroscopic methods are optimal for characterizing this compound, and how should data be interpreted?
- NMR Spectroscopy: Use H and C NMR to confirm the methylene bridge (-CH₂-) and aromatic proton environments. The two equivalent 4-chlorophenyl groups should show a singlet for the -CH₂- group and symmetrical splitting patterns in aromatic regions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion peak at m/z 301.25 and fragmentation patterns indicative of C-Cl and C-S bond cleavage .
- IR Spectroscopy: Peaks near 650–750 cm⁻¹ correspond to C-S stretching, while aromatic C-Cl stretches appear at ~550 cm⁻¹ .
Q. How can researchers address discrepancies in reported synthetic yields of this compound across different studies?
Contradictions in yields may arise from:
- Reaction Conditions: Variations in temperature, solvent polarity, or catalyst loading (e.g., base strength in thiol-alkylation).
- Purification Efficiency: Incomplete removal of byproducts (e.g., unreacted thiols) skews yield calculations.
- Analytical Methods: Use standardized protocols (e.g., gravimetric analysis vs. HPLC) to ensure consistency . Recommendation: Replicate procedures with controlled variables and report detailed experimental logs to isolate contributing factors .
Q. What methodological considerations are critical when assessing the environmental impact of this compound in ecotoxicology studies?
- Aquatic Toxicity Testing: Follow OECD guidelines (e.g., Test No. 201) using Daphnia magna or algal species to evaluate acute/chronic effects .
- Biodegradation Studies: Monitor compound breakdown via LC-MS in simulated natural water systems.
- Adsorption Analysis: Measure soil-water partition coefficients () to predict environmental persistence .
Q. How can computational chemistry be applied to predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for C-S and C-Cl bonds to predict cleavage under thermal or photolytic conditions.
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to hypothesize inhibition mechanisms .
- Reaction Pathway Modeling: Use software like Gaussian or ORCA to explore potential nucleophilic substitution or oxidation pathways .
Q. What strategies are recommended for evaluating the stability of this compound under various experimental conditions?
- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability: Expose the compound to UV-Vis light and monitor degradation via HPLC .
- Hydrolytic Stability: Test in buffered solutions (pH 3–10) to assess susceptibility to hydrolysis .
Q. Methodological Notes
- Contradictions in Data: Evidence for analogous compounds shows variability in GHS classifications (e.g., flammability in vs. no data in ). Researchers should verify safety data experimentally.
- Ecological Impact: While direct ecotoxicology data is lacking, preventive measures (e.g., avoiding waterway contamination) are advised based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
